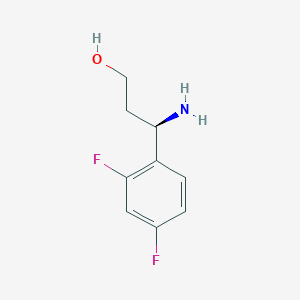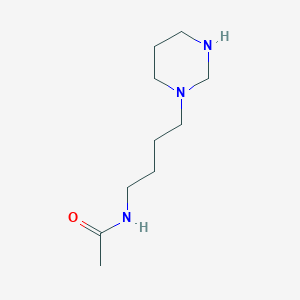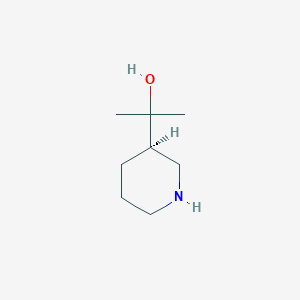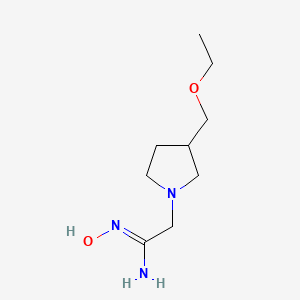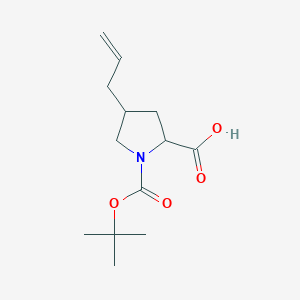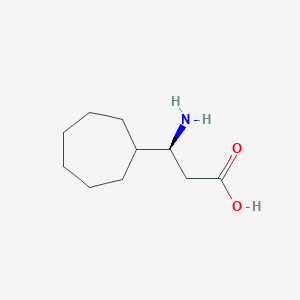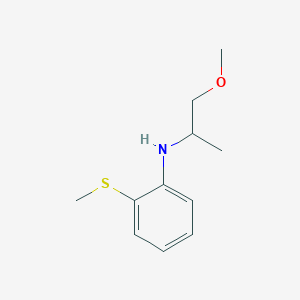
N-(1-Methoxypropan-2-yl)-2-(methylsulfanyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Methoxypropan-2-yl)-2-(methylsulfanyl)aniline is an organic compound that belongs to the class of aniline derivatives. These compounds are characterized by the presence of an aniline group, which is a benzene ring attached to an amino group. The specific structure of this compound includes a methoxypropan-2-yl group and a methylsulfanyl group attached to the aniline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methoxypropan-2-yl)-2-(methylsulfanyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as aniline, 1-methoxypropan-2-ol, and methylthiol.
Reaction Conditions: The reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methoxypropan-2-yl)-2-(methylsulfanyl)aniline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The methoxypropan-2-yl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Various nucleophiles can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Compounds with different functional groups replacing the methoxypropan-2-yl group.
Scientific Research Applications
N-(1-Methoxypropan-2-yl)-2-(methylsulfanyl)aniline may have various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of aniline derivatives on biological systems.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1-Methoxypropan-2-yl)-2-(methylsulfanyl)aniline would depend on its specific application. For example:
Biological Activity: It may interact with specific enzymes or receptors in biological systems, leading to inhibition or activation of certain pathways.
Chemical Reactions: The presence of functional groups such as the methoxypropan-2-yl and methylsulfanyl groups can influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
N-(1-Methoxypropan-2-yl)aniline: Lacks the methylsulfanyl group.
2-(Methylsulfanyl)aniline: Lacks the methoxypropan-2-yl group.
N-(1-Methoxypropan-2-yl)-2-(methylthio)aniline: Similar structure but with a different sulfur-containing group.
Uniqueness
N-(1-Methoxypropan-2-yl)-2-(methylsulfanyl)aniline is unique due to the presence of both the methoxypropan-2-yl and methylsulfanyl groups, which can influence its chemical and biological properties.
Conclusion
This compound is a versatile compound with potential applications in various fields Its unique structure allows it to undergo a range of chemical reactions and interact with biological systems in specific ways
Properties
Molecular Formula |
C11H17NOS |
|---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
N-(1-methoxypropan-2-yl)-2-methylsulfanylaniline |
InChI |
InChI=1S/C11H17NOS/c1-9(8-13-2)12-10-6-4-5-7-11(10)14-3/h4-7,9,12H,8H2,1-3H3 |
InChI Key |
ODIUDLLVXHTXEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC1=CC=CC=C1SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-8-(tert-Butoxycarbonyl)-3-oxo-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13326128.png)
![tert-Butyl (3S,6S)-6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13326137.png)

![Ethyl 4-fluoro-8-(2-oxo-1,2-dihydropyridin-3-yl)-6H-furo[2,3-e]indole-7-carboxylate](/img/structure/B13326142.png)
![2-[2-(1-Aminoethyl)pyrimidin-5-yl]ethan-1-ol](/img/structure/B13326153.png)
![6-Oxa-9-azaspiro[3.6]decan-8-one](/img/structure/B13326154.png)
![Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetate](/img/structure/B13326156.png)
